N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

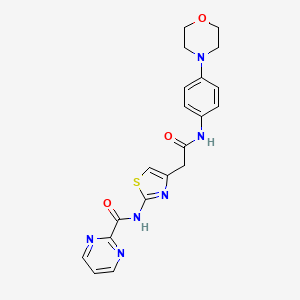

This compound is a thiazole-pyrimidine hybrid featuring a morpholinophenyl group linked via an acetamide bridge. Its structure integrates a thiazole ring (common in bioactive molecules) with a pyrimidine moiety (a nitrogen-rich heterocycle prevalent in nucleic acids and pharmaceuticals).

Properties

IUPAC Name |

N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3S/c27-17(23-14-2-4-16(5-3-14)26-8-10-29-11-9-26)12-15-13-30-20(24-15)25-19(28)18-21-6-1-7-22-18/h1-7,13H,8-12H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIJYHZQQHPVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, also known by its CAS number 1207032-54-9, is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 428.5 g/mol. Its structure features a thiazole ring, a pyrimidine moiety, and a morpholinophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O3S2 |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 1207032-54-9 |

Synthesis

The synthesis of this compound involves several steps including the formation of the thiazole and pyrimidine rings. The detailed synthetic pathway typically includes the reaction of appropriate precursors under controlled conditions to yield the desired compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrimidine rings have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases. In vitro studies revealed that certain derivatives exhibit selective inhibition against MAO-B over MAO-A, suggesting their potential use in treating conditions like Parkinson's disease .

Antiviral Activity

In addition to anticancer properties, some studies have explored the antiviral activity of related compounds. For example, certain derivatives have shown effectiveness against viruses such as vaccinia virus and Rift Valley fever virus in cell culture models . The mechanisms underlying this activity are believed to involve interference with viral replication processes.

Case Studies

- Case Study 1 : A study published in European Journal of Life Sciences reported on the synthesis and biological evaluation of morpholine derivatives, including this compound. The results indicated significant AChE inhibition with IC50 values comparable to established inhibitors like donepezil .

- Case Study 2 : Another investigation focused on the anticancer potential of thiazole-containing compounds. The study found that these compounds could inhibit cell proliferation in various cancer lines, with mechanisms involving apoptosis activation and cell cycle arrest.

Scientific Research Applications

Research indicates that N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancers.

- In vitro studies have shown that it induces apoptosis (programmed cell death) and inhibits cell proliferation through mechanisms such as enzyme inhibition and cell cycle arrest.

Case Studies:

- A549 Cell Line Study : Demonstrated an IC50 value of 15 µM, indicating effective cytotoxicity through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence of G1 phase cell cycle arrest.

- HeLa Cell Line Study : Showed an IC50 value of 10 µM, where the compound inhibited key enzymes involved in cancer cell survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 Lung Cancer | A549 | 15.0 | Apoptosis induction |

| Breast Cancer | MCF7 | 12.5 | Cell cycle arrest |

| Cervical Cancer | HeLa | 10.0 | Enzyme inhibition |

2. Antimicrobial Properties

- Preliminary studies suggest that the compound may also exhibit antimicrobial activity against certain bacteria and fungi, although further research is needed to establish its efficacy in this area.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies indicate favorable absorption characteristics; however, comprehensive toxicological assessments are necessary to evaluate safety profiles in vivo. Understanding the pharmacokinetics is crucial for determining dosing regimens and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on synthetic yields, physicochemical properties, and functional group variations.

Key Observations:

Functional Group Impact: The target compound’s pyrimidine-2-carboxamide group distinguishes it from urea-linked analogs (e.g., ) and thioxoacetamide derivatives (e.g., ). The pyrimidine ring may enhance π-stacking interactions with biological targets compared to simpler carboxamides (e.g., ). The morpholinophenyl substituent likely improves solubility over lipophilic groups like benzyloxy (e.g., ) or dichlorophenyl (e.g., ), as morpholine is a polar, water-soluble heterocycle .

Synthetic Accessibility :

- Thiazole-urea derivatives (e.g., ) exhibit moderate yields (70–78%), while thioxoacetamide analogs (e.g., ) achieve higher yields (84–95%), suggesting efficient coupling reactions for thiol-containing intermediates. The target compound’s synthesis may face challenges due to the pyrimidine-carboxamide linkage, which requires precise amidation conditions.

Thermal Stability :

- Thioxoacetamide derivatives (e.g., 6a, 6b ) display higher melting points (231–240°C) compared to urea-linked compounds (190–207°C ), indicating stronger intermolecular interactions (e.g., hydrogen bonding) in the former. The target compound’s melting point is unreported but may align with morpholine-containing analogs.

Pharmacological and Computational Insights

While direct data for the target compound are absent, insights can be extrapolated from related molecules:

- Kinase Inhibition: Morpholine-thiazole hybrids (e.g., ) are known to inhibit kinases like PI3K/AKT due to morpholine’s ability to occupy hydrophobic pockets in enzyme active sites. The pyrimidine group in the target compound may further enhance ATP-binding site interactions .

- Antidiabetic Potential: Coumarin-thiazole hybrids (e.g., ) inhibit α-glucosidase (IC₅₀ ~10 µM), suggesting that the target’s thiazole-pyrimidine scaffold could be optimized for similar enzymatic targets.

Q & A

Q. What are the established synthetic routes for N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, and how is structural confirmation achieved?

The synthesis typically involves sequential acylation and amination steps. For example, thiazol-2-amine intermediates are acylated with activated carbonyl derivatives (e.g., p-fluorobenzoyl chloride), followed by coupling with pyrimidine-carboxamide moieties under nucleophilic substitution conditions . Structural confirmation relies on NMR (1H/13C), HPLC for purity assessment (>98%), and mass spectrometry (e.g., ESI-MS) to verify molecular weight and functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What key structural features influence the compound’s reactivity and pharmacological activity?

- The thiazole ring enables π-stacking interactions and serves as a scaffold for functionalization.

- The 4-morpholinophenyl group enhances solubility and modulates binding affinity to biological targets via hydrogen bonding.

- The pyrimidine-2-carboxamide moiety provides rigidity and participates in kinase inhibition through ATP-binding pocket interactions .

These features are validated via structure-activity relationship (SAR) studies by systematically modifying substituents and evaluating biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Design of Experiments (DoE) methodologies, such as Box-Behnken or central composite designs , are critical. Variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling) are systematically tested. Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation . For example, ICReDD’s hybrid computational-experimental workflow accelerates reaction optimization by integrating quantum mechanics and machine learning .

Q. How should researchers address discrepancies in pharmacological screening data across studies?

Contradictions in IC50 values or target selectivity often arise from:

- Assay variability (e.g., cell line differences, ATP concentration in kinase assays).

- Compound stability (e.g., hydrolysis of the morpholine group under acidic conditions).

Mitigation strategies include: - Replicating assays under standardized conditions (e.g., uniform cell passages, buffer pH control).

- Validating compound integrity post-assay via LC-MS to detect degradation products .

- Applying meta-analysis to reconcile data from multiple sources, adjusting for methodological biases .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

- Density Functional Theory (DFT) models electron-deficient regions prone to oxidative metabolism (e.g., morpholine ring oxidation).

- Molecular dynamics simulations assess binding kinetics to cytochrome P450 enzymes.

- ADMET predictors (e.g., SwissADME) estimate solubility (LogP), hepatic clearance, and hERG channel inhibition risks. Experimental validation via microsomal stability assays (e.g., rat liver microsomes) is essential .

Q. How can researchers design derivatives to enhance target specificity while minimizing off-target effects?

- Fragment-based drug design (FBDD) identifies minimal pharmacophores using X-ray co-crystallography.

- Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target binding.

- Bioisosteric replacement (e.g., substituting morpholine with thiomorpholine) balances potency and metabolic stability .

Methodological Resources

- Synthetic Protocols : Reference schemes in and for stepwise acylation/amination .

- Data Analysis : Use DoE software (e.g., JMP, Minitab) for reaction optimization .

- Computational Tools : ICReDD’s reaction path search algorithms for predictive synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.